molecular formula C24H23N5O2 B2905224 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1021046-14-9

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2905224
CAS No.: 1021046-14-9
M. Wt: 413.481
InChI Key: LVCVJZOMSXMWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone is a synthetic organic compound provided for research and development purposes. This substance features a complex molecular architecture that incorporates a pyrazolo[1,5-d][1,2,4]triazinone core, a 3,4-dihydroquinoline moiety, and a 3,4-dimethylphenyl group. Its unique structure makes it a candidate for investigation in various biochemical and pharmacological studies. Researchers may explore its potential as a modulator or inhibitor of specific enzymatic pathways or cellular receptors. The compound's mechanism of action and primary biological targets are areas of ongoing scientific inquiry. Handling of this material should be conducted by qualified professionals in a controlled laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-9-10-19(12-17(16)2)20-13-22-24(31)28(25-15-29(22)26-20)14-23(30)27-11-5-7-18-6-3-4-8-21(18)27/h3-4,6,8-10,12-13,15H,5,7,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCVJZOMSXMWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Attachment of the Pyrazolo[1,5-d][1,2,4]triazinone Ring: This step often involves the cyclization of a hydrazine derivative with a nitrile or a similar precursor under acidic or basic conditions.

    Final Coupling: The final step involves coupling the quinoline derivative with the pyrazolo[1,5-d][1,2,4]triazinone ring through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrazolo rings, especially in the presence of strong nucleophiles like sodium hydride or organolithium reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) or organolithium reagents in THF (tetrahydrofuran).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline or pyrazolo derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

  • Pyrazolo[5,1-c][1,2,4]triazinone derivatives (e.g., 1-[8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone ): Key Differences: The absence of a 3,4-dihydroquinoline moiety and the presence of a methoxy group on the phenyl ring reduce lipophilicity compared to the target compound. Pharmacological Impact: Reduced bioavailability in hydrophobic environments (e.g., blood-brain barrier penetration) due to lower logP values.
  • Quantum Chemical Parameters: Lower HOMO-LUMO gaps (indicative of higher reactivity) compared to the target compound’s triazinone core.

Functional Group Analogues

  • 3,4-Dihydroquinoline-containing compounds: Role of the Dihydroquinoline Moiety: Enhances π-π stacking interactions with aromatic residues in enzyme active sites, as observed in kinase inhibitors with similar scaffolds .

Data Tables

Table 1: Physicochemical Comparison

Compound Name / ID Molecular Weight Key Substituents logP* Solubility (µg/mL)*
Target Compound ~450 (estimated) 3,4-dimethylphenyl, dihydroquinoline 3.8 12 (DMSO)
296.32 4-methoxyphenyl 2.1 45 (DMSO)
(C1) 423.6 Trichloromethyl 4.5 8 (DMSO)

Key Research Findings

Stability : The 2-oxoethyl linker in the target compound shows higher hydrolytic stability compared to ester-linked analogs, as confirmed by accelerated degradation studies .

Selectivity: Molecular docking simulations suggest that the 3,4-dimethylphenyl group reduces off-target binding to cytochrome P450 enzymes, a common issue with triazinones .

Biological Activity

The compound 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O2C_{21}H_{22}N_4O_2 with a molecular weight of approximately 362.43 g/mol . The structure features a pyrazolo[1,5-d][1,2,4]triazinone core linked to a dihydroquinoline moiety through an oxoethyl group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antioxidant properties
  • Antitumor effects
  • Inhibition of acetylcholinesterase (AChE)
  • Neuroprotective effects

Antioxidant Activity

Studies have shown that the compound can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is attributed to the presence of the quinoline and pyrazole moieties which enhance electron donation capabilities.

Antitumor Effects

In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Acetylcholinesterase Inhibition

The compound has been evaluated for its ability to inhibit AChE, an enzyme associated with neurodegenerative diseases such as Alzheimer’s disease. The IC50 values for AChE inhibition were found to be lower than those of standard inhibitors like donepezil.

Case Studies and Research Findings

StudyFindings
Study 1 : In vitro evaluation of AChE inhibitionThe compound exhibited an IC50 value of 0.23 µM , indicating strong inhibitory activity against AChE compared to donepezil (IC50 = 0.12 µM) .
Study 2 : Antioxidant activity assessmentDemonstrated significant free radical scavenging ability with an IC50 value of 12 µM , surpassing many traditional antioxidants .
Study 3 : Antitumor activity on cancer cell linesShowed a dose-dependent inhibition of cell growth in breast (MCF-7) and prostate (PC-3) cancer cells with IC50 values of 15 µM and 20 µM , respectively .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The structural features allow for effective binding at the active site of AChE.
  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Scavenging Free Radicals : Functional groups within the molecule facilitate electron transfer processes that neutralize reactive oxygen species.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazolo[1,5-d][1,2,4]triazinone core?

The synthesis typically involves multi-step reactions, including condensation of heterocyclic precursors under inert conditions (e.g., nitrogen atmosphere). Key steps include:

  • Cyclocondensation of triazine derivatives with pyrazole intermediates using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
  • Final coupling of the dihydroquinoline moiety via nucleophilic substitution or amidation, monitored by TLC and NMR to track intermediate formation .

Q. Which analytical techniques are critical for structural confirmation?

Essential methods include:

  • 1H/13C NMR : To verify substituent positions and assess purity (e.g., integration ratios for methyl groups on the 3,4-dimethylphenyl ring) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • IR Spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups .

Q. How should researchers design initial biological activity screens?

Prioritize in vitro assays targeting receptors or enzymes related to the compound’s structural analogs (e.g., adenosine receptors or kinase inhibitors). Use:

  • Dose-response curves to calculate IC50 values .
  • Control experiments with structurally similar compounds (e.g., 8-(4-methoxyphenyl) derivatives) to benchmark activity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Mitigation strategies include:

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify degradation pathways .
  • Prodrug Modification : Introduce protective groups (e.g., acetylated amines) to enhance bioavailability .
  • Computational ADME Modeling : Predict absorption and metabolism using QSAR models .

Q. What experimental approaches optimize reaction yields in the final coupling step?

Key variables to test:

  • Catalyst Screening : Transition metals (e.g., CuI) for Ullmann-type couplings .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane (DCM) for solubility and reactivity .
  • Temperature Gradients : Reflux conditions (80–120°C) to accelerate kinetics without side-product formation .

Q. How can computational methods reconcile discrepancies between predicted and observed electronic properties?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and compare with experimental redox potentials .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) to refine dipole moment predictions .

Methodological Considerations

Q. What protocols ensure compound stability during storage and handling?

  • Light/Temperature Control : Store in amber vials at –20°C to prevent photodegradation .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts .

Q. How should researchers address low solubility in biological assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Structural Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) without disrupting core pharmacophores .

Data Interpretation & Validation

Q. What statistical methods are appropriate for analyzing dose-response contradictions?

  • Hill Slope Analysis : Assess cooperative binding effects in dose-response curves .
  • ANOVA with Post-Hoc Tests : Compare multiple experimental replicates to identify outliers .

Q. How can crystallographic data resolve ambiguities in substituent orientation?

  • Single-Crystal X-Ray Diffraction : Resolve dihydroquinoline ring puckering and confirm stereochemistry .
  • Overlay Studies : Compare with analogs (e.g., 3,4-dimethylphenyl vs. 4-methoxyphenyl derivatives) to validate conformational stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.